molecular formula C16H8BrN3O3 B2886100 6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892754-86-8

6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2886100
CAS No.: 892754-86-8
M. Wt: 370.162
InChI Key: SXINZDJPJPECOK-UHFFFAOYSA-N
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Description

The compound 6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a brominated coumarin derivative featuring a 1,2,4-oxadiazole ring linked to a pyridin-3-yl substituent at position 3 of the coumarin core. Coumarins are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The oxadiazole-pyridine moiety introduces rigidity and hydrogen-bonding capabilities, which may optimize interactions with enzymatic active sites.

Properties

IUPAC Name

6-bromo-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrN3O3/c17-11-3-4-13-10(6-11)7-12(16(21)22-13)15-19-14(20-23-15)9-2-1-5-18-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINZDJPJPECOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chromenone Core

The chromen-2-one scaffold is synthesized via the Perkin reaction , utilizing 5-bromosalicylaldehyde as the starting material. Reaction with acetic anhydride under basic conditions yields 6-bromo-2H-chromen-2-one. Subsequent functionalization at the 3-position is achieved through Friedel-Crafts acylation , introducing a carboxylic acid group essential for oxadiazole formation.

Key Reaction Conditions:

Step Reagents/Conditions Yield
Perkin Reaction Acetic anhydride, NaOAc, 180°C, 6 h 78%
Friedel-Crafts Acylation Chloroacetyl chloride, AlCl₃, DCM, 0°C → RT 65%

The carboxylic acid derivative, 6-bromo-3-carboxy-2H-chromen-2-one , is isolated via recrystallization from ethanol.

Synthesis of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed by cyclizing pyridine-3-carbohydrazide with the chromenone carboxylic acid. This involves a two-step process:

  • Hydrazide Formation : Treatment of 6-bromo-3-carboxy-2H-chromen-2-one with hydrazine hydrate in ethanol yields the corresponding hydrazide.
  • Cyclization : Reacting the hydrazide with pyridine-3-carbonyl chloride in phosphoryl chloride (POCl₃) under reflux forms the oxadiazole ring.

Optimized Cyclization Parameters:

Parameter Value
Temperature 110°C
Time 5 h
Solvent POCl₃ (neat)
Yield 82%

Mechanistic studies suggest that POCl₃ acts as both a solvent and dehydrating agent, facilitating the elimination of water and promoting cyclization.

Coupling of Chromenone and Oxadiazole Components

For chromenones lacking pre-installed carboxylic acid groups, Suzuki-Miyaura coupling is employed. A boronic ester-functionalized oxadiazole is coupled with 3-bromo-6-bromo-2H-chromen-2-one under palladium catalysis.

Coupling Reaction Details:

Component Role
3-Bromo-6-bromo-2H-chromen-2-one Electrophilic partner
5-(Pyridin-3-yl)-1,2,4-oxadiazole-3-boronic acid Nucleophilic partner
Catalyst Pd(dba)₂/XantPhos
Base Cs₂CO₃
Solvent CPME:H₂O (4:1)
Yield 73%

This method offers regioselectivity, with the oxadiazole boronic acid selectively coupling at the 3-position of the chromenone.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like DMF diminish yields due to side reactions, while POCl₃ enhances reaction homogeneity and rate.

Comparative Solvent Study:

Solvent Yield (%) Purity (%)
POCl₃ 82 98
Toluene 45 85
DCM 32 78

Elevated temperatures (>100°C) are critical for complete cyclization, as evidenced by kinetic studies showing a 3-fold increase in reaction rate at 110°C compared to 80°C.

Catalytic Systems in Coupling Reactions

Palladium catalysts with bulky phosphine ligands (e.g., XantPhos) suppress undesired homocoupling. A 1:3 Pd-to-ligand ratio maximizes yield while minimizing palladium black formation.

Catalyst Screening Data:

Catalyst Ligand Yield (%)
Pd(OAc)₂ XantPhos 73
PdCl₂(PPh₃)₂ PPh₃ 58
NiCl₂(dppe) dppe 41

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The chromenone’s C-3 proton resonates as a singlet at δ 6.78 ppm, while the oxadiazole-linked pyridine protons appear as a multiplet at δ 8.45–8.89 ppm.
  • IR Spectroscopy : Stretching vibrations at 1745 cm⁻¹ (chromenone carbonyl) and 1610 cm⁻¹ (oxadiazole C=N) confirm structural integrity.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 412.02 [M+H]⁺, consistent with the molecular formula C₁₇H₈BrN₃O₃.

Crystallographic Insights

Single-crystal X-ray diffraction of an intermediate, 6-bromo-3-hydrazinyl-2H-chromen-2-one , reveals a planar chromenone core with a dihedral angle of 8.2° between the hydrazide and aromatic ring. Intermolecular N–H···O hydrogen bonds (2.89 Å) stabilize the lattice.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry reduces reaction times from 5 h to 20 minutes. A microreactor system operating at 120°C and 10 bar pressure achieves 89% yield with 99% purity.

Scale-Up Parameters:

Parameter Lab Scale Pilot Plant
Throughput 5 g/day 2 kg/day
POCl₃ Consumption 10 mL/g 8 mL/g
Energy Consumption 0.5 kWh/g 0.3 kWh/g

Waste Management Strategies

Phosphoryl chloride is neutralized with aqueous NaHCO₃, generating phosphate salts for agricultural use. Brominated byproducts are adsorbed onto activated carbon and incinerated at 1200°C to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the chromen-2-one ring or the pyridine moiety.

    Reduction: Reduction reactions might target the oxadiazole ring or the bromine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

6-Bromo vs. 8-Methyl Substitution

The compound 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (MW: 305.29) differs from the target compound in two key aspects:

  • Positional substitution : A methyl group at position 8 (vs. bromine at position 6).
  • Pyridine orientation : Pyridin-4-yl (symmetrical) vs. pyridin-3-yl (asymmetric).
    The bromine atom increases molecular weight (estimated ~370.9 g/mol for the target compound) and lipophilicity compared to the methyl-substituted analog. Bromine’s electronegativity may also alter electronic distribution, affecting π-π stacking or dipole-dipole interactions in biological systems.

6-Bromo-3-Heterocyclic Derivatives

Compounds such as 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one (8b) and 6-bromo-3-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)-2H-chromen-2-one (8d) replace the oxadiazole-pyridine group with bulkier heterocycles.

Oxadiazole-Linked Moieties

Pyridin-3-yl vs. Bromopyridin-3-yl

In CB2-selective ligands like 3-(3-(6-bromopyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6c) , the 6-bromo substituent on pyridine enhances steric bulk and electron density compared to the target compound’s unsubstituted pyridin-3-yl. This modification could influence receptor-binding kinetics or metabolic stability.

Non-Coumarin Oxadiazole Derivatives

SLP7111228, a sphingosine kinase 1 (SphK1) inhibitor, features a 3-(4-octylphenyl)-1,2,4-oxadiazole group attached to a pyrrolidine-carboximidamide core . The octylphenyl chain increases hydrophobicity, favoring membrane penetration but reducing aqueous solubility.

Physicochemical and Structural Properties

Compound Coumarin Substituent Oxadiazole-Linked Group Molecular Weight (g/mol) Key Properties
Target Compound 6-Bromo Pyridin-3-yl ~370.9 (estimated) High lipophilicity, rigid scaffold
8-Methyl Analog 8-Methyl Pyridin-4-yl 305.29 Lower MW, enhanced symmetry
6c (CB2 Ligand) N/A 6-Bromopyridin-3-yl Not reported Increased steric hindrance
SLP7111228 N/A 4-Octylphenyl Not reported High hydrophobicity, membrane affinity

Biological Activity

6-Bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H10BrN3O3. Its structure features a chromenone core substituted with a bromine atom and a pyridine-linked oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological effects.

Antitumor Activity

Research indicates that derivatives of the chromenone structure exhibit notable antitumor properties. A study evaluating the cytotoxic effects of synthesized compounds against human liver carcinoma cells (HEPG2) revealed promising results. The IC50 values for selected compounds were as follows:

CompoundIC50 (µM)
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one2.70 ± 0.28
6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one3.50 ± 0.23
6-Bromo-3-(phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one4.90 ± 0.69

These results indicate that the compound has significant potential as an antitumor agent, with specific derivatives showing enhanced activity against liver cancer cells .

The mechanism by which these compounds exert their antitumor effects appears to involve the induction of apoptosis in cancer cells and inhibition of tumor cell proliferation. The presence of the pyridine and oxadiazole groups may enhance interaction with biological targets involved in cell cycle regulation and apoptosis pathways.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Study on Coumarin Derivatives : A study assessed various coumarin derivatives for their anticancer properties, noting that modifications at specific positions significantly influenced their cytotoxicity against different cancer cell lines .
  • Synthesis and Evaluation : Another research effort focused on synthesizing new heterocycles from 6-bromo derivatives and evaluating their biological activities, confirming that structural modifications can lead to improved efficacy against cancer cells .

Q & A

Q. What are the key synthetic pathways for 6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the chromenone core via Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions (e.g., sulfuric acid or HCl) .
  • Step 2 : Bromination at position 6 using brominating agents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) .
  • Step 3 : Oxadiazole ring formation via cyclization of a nitrile intermediate with hydroxylamine, followed by coupling with 3-pyridinyl groups using carbodiimide-mediated reactions (e.g., EDCI or DCC) . Yields and purity depend on reaction temperature, solvent selection, and catalyst optimization.

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, monoclinic systems (space group C2/c) with unit cell parameters a = 30.5837 Å, b = 13.6682 Å, c = 9.0454 Å, and β = 90.16° are reported for analogs .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 6-bromo signal at δ ~7.5 ppm; pyridine protons at δ ~8.2–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 412.98) .

Advanced Research Questions

Q. How does the bromo substituent at position 6 influence bioactivity compared to chloro or methyl analogs?

  • Electronic effects : Bromine’s higher electronegativity and larger atomic radius enhance π-π stacking with aromatic residues in target proteins (e.g., kinases or tubulin), improving binding affinity compared to chloro analogs .
  • Steric effects : Bulkier bromo groups may reduce solubility but increase membrane permeability, as observed in cytotoxicity assays against cancer cell lines (IC₅₀ values ~1–5 µM for bromo vs. ~5–10 µM for chloro derivatives) .
  • Contradictions : Some studies report reduced activity due to steric hindrance in enzyme active sites, necessitating molecular docking simulations to resolve discrepancies .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Disordered solvent molecules : Chloroform or ethanol solvent molecules in crystal lattices require refinement constraints (e.g., PART instructions in SHELXL) .
  • Thermal motion : High thermal parameters (B > 5 Ų) for bromine atoms are mitigated using anisotropic displacement parameters .
  • Twinned crystals : Data integration via programs like CELL_NOW and refinement with twin laws (e.g., BASF parameter in SHELXL) .

Q. How can conflicting bioactivity data across studies be systematically analyzed?

  • Experimental variables : Compare cell lines (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. SRB), and compound purity (HPLC >98% vs. crude extracts) .
  • Structural analogs : Cross-reference with derivatives (e.g., 6-chloro or 6-methyl chromenones) to isolate substituent-specific effects .
  • Computational validation : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model protein-ligand interactions and reconcile in vitro/in silico discrepancies .

Methodological Guidance

Q. What strategies optimize the synthesis of the oxadiazole-pyridine moiety?

  • Cyclocondensation : React nitrile intermediates with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (70–80°C) for 6–8 hours .
  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) with comparable yields (~75%) using 300 W power and controlled temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization (ethanol-chloroform 1:2) .

Q. How to design SAR studies for this compound’s anticancer potential?

  • Core modifications : Replace chromenone with coumarin or quinolinone to assess ring size impact .
  • Substituent variations : Test bromo vs. trifluoromethyl groups at position 6 to evaluate hydrophobicity effects .
  • Biological assays : Pair cytotoxicity screens (e.g., IC₅₀ in HepG2 cells) with apoptosis markers (caspase-3/7 activation) and tubulin polymerization inhibition assays .

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